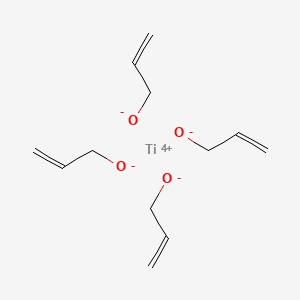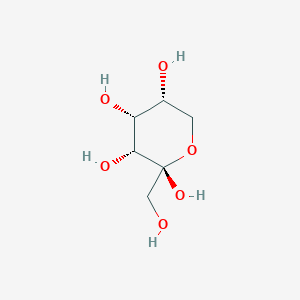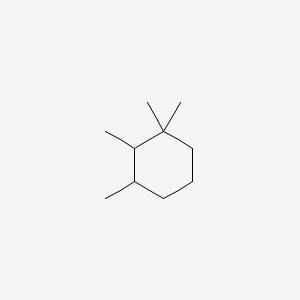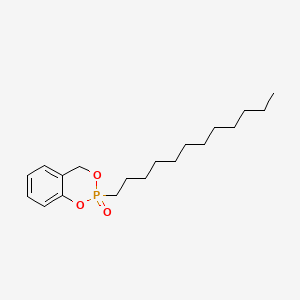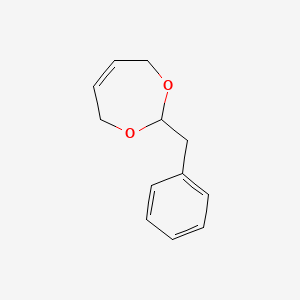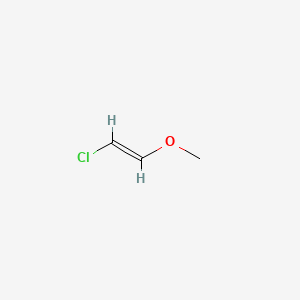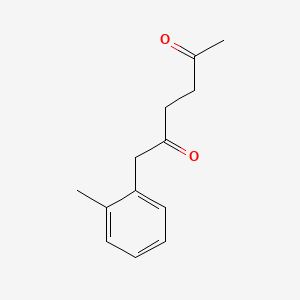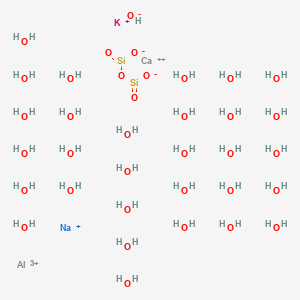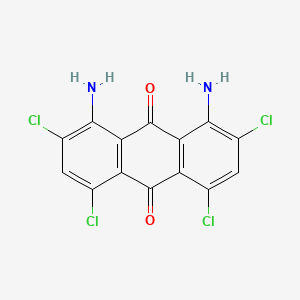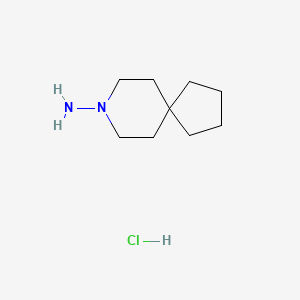
4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- is a chemical compound known for its unique structure and properties It belongs to the class of naphthopyran derivatives, which are characterized by a fused ring system containing both naphthalene and pyran moieties
Métodos De Preparación
The synthesis of 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxy-1,4-naphthoquinone with phenylacetic acid in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, this compound has shown promise as a potential therapeutic agent.
Medicine: The compound’s potential anti-inflammatory and antioxidant properties have been explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting various diseases.
Mecanismo De Acción
The mechanism of action of 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s cytotoxic effects are believed to be mediated through the induction of apoptosis in cancer cells. This process involves the activation of caspases, which are enzymes that play a crucial role in programmed cell death. Additionally, the compound may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and the induction of oxidative stress .
Comparación Con Compuestos Similares
4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- can be compared with other similar compounds, such as:
4H-Naphtho(2,3-b)pyran-4-one, 3-hydroxy-2-phenyl-: This compound has an additional hydroxyl group, which can influence its chemical reactivity and biological activity.
4H-Naphtho(1,2-b)pyran-4-one, 7-hydroxy-2-phenyl-: The position of the hydroxyl group and the pyran ring fusion differ, leading to variations in their properties and applications.
Naphtho(2,3-b)furan-4,9-dione:
The uniqueness of 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- lies in its specific structural arrangement, which imparts unique properties and reactivity compared to its analogs.
Propiedades
Número CAS |
6051-88-3 |
|---|---|
Fórmula molecular |
C19H12O2 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
2-phenylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C19H12O2/c20-17-12-18(13-6-2-1-3-7-13)21-19-11-15-9-5-4-8-14(15)10-16(17)19/h1-12H |
Clave InChI |
KUHLNOSGIHMGFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C3=CC4=CC=CC=C4C=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


